molecular formula C15H14N2O2S3 B3702830 3,5-dimethyl-4-(phenylsulfanyl)-1-(thiophene-2-sulfonyl)-1H-pyrazole

3,5-dimethyl-4-(phenylsulfanyl)-1-(thiophene-2-sulfonyl)-1H-pyrazole

Cat. No.: B3702830
M. Wt: 350.5 g/mol
InChI Key: QCTLKSZRCWZXDS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(phenylsulfanyl)-1-(thiophene-2-sulfonyl)-1H-pyrazole is a pyrazole-derived compound featuring a thiophene-2-sulfonyl group at the 1-position, a phenylsulfanyl substituent at the 4-position, and methyl groups at the 3- and 5-positions. The thiophene sulfonyl moiety introduces electron-withdrawing properties, while the phenylsulfanyl group contributes to hydrophobic interactions. Structural characterization tools like SHELX (for crystallographic refinement) and Mercury (for visualization and analysis) are critical for studying such compounds .

Properties

IUPAC Name

3,5-dimethyl-4-phenylsulfanyl-1-thiophen-2-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c1-11-15(21-13-7-4-3-5-8-13)12(2)17(16-11)22(18,19)14-9-6-10-20-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTLKSZRCWZXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CS2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene sulfonyl group differentiates it from nitro-substituted derivatives, which exhibit higher reactivity due to nitro groups .
  • Phenylsulfanyl vs.

Benzoyl and Boron-Substituted Pyrazoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications Evidence ID
3,5-Dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole 1-(Trimethoxybenzoyl), 4-(phenylsulfanyl), 3,5-dimethyl C₂₁H₂₂N₂O₄S 398.48 Bulky trimethoxybenzoyl group increases steric demand; enhances π-π stacking. Materials science (e.g., liquid crystals).
1-(4-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 4-Boronate ester, 1-(4-fluorobenzyl) C₁₅H₁₉BN₂O₂ 270.13 Boron-containing group enables Suzuki-Miyaura cross-coupling. Pharmaceutical intermediates (e.g., kinase inhibitors).

Key Observations :

  • The boron-containing derivative is distinct in enabling cross-coupling reactions, a feature absent in the target compound .
  • Trimethoxybenzoyl vs. thiophene sulfonyl : The former’s bulkiness may limit solubility but improve crystallinity for material applications .

Phosphine-Functionalized Pyrazoles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications Evidence ID
5-(Di-t-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole 5-Phosphino, 1-naphthyl C₂₀H₂₇N₂P 326.42 Phosphine ligands enable catalytic activity. Homogeneous catalysis (e.g., palladium-catalyzed couplings).
BippyPhos (5-(Dicyclohexylphosphino)-1-(1,3,5-triphenyl-1H-pyrazol-4-yl)-1H-pyrazole) 5-Phosphino, 1-(triphenylpyrazolyl) C₃₆H₃₅N₂P 526.65 Bulky phosphine ligand stabilizes metal centers. Asymmetric catalysis in pharmaceutical synthesis.

Key Observations :

  • Phosphine-functionalized pyrazoles are specialized for catalysis, unlike the target compound’s sulfonyl/thiophene system, which lacks coordinating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-4-(phenylsulfanyl)-1-(thiophene-2-sulfonyl)-1H-pyrazole
Reactant of Route 2
3,5-dimethyl-4-(phenylsulfanyl)-1-(thiophene-2-sulfonyl)-1H-pyrazole

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